3-(Triethoxysilyl)propyl methacrylate

Catalog No.
S584142
CAS No.
21142-29-0
M.F
C13H26O5Si
M. Wt
290.43 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Triethoxysilyl)propyl methacrylate

CAS Number

21142-29-0

Product Name

3-(Triethoxysilyl)propyl methacrylate

IUPAC Name

3-triethoxysilylpropyl 2-methylprop-2-enoate

Molecular Formula

C13H26O5Si

Molecular Weight

290.43 g/mol

InChI

InChI=1S/C13H26O5Si/c1-6-16-19(17-7-2,18-8-3)11-9-10-15-13(14)12(4)5/h4,6-11H2,1-3,5H3

InChI Key

URDOJQUSEUXVRP-UHFFFAOYSA-N

SMILES

CCO[Si](CCCOC(=O)C(=C)C)(OCC)OCC

Synonyms

3-methacryloyloxypropyl-trimethoxysilane, gamma-MAPS, gamma-methacryloxypropyltrimethoxysilane, gamma-MPTS, Kerr Ceramic Primer, KH 570, KH-570, MAOPTMS, methacryloxypropyltrimethoxysilane, Silanit, Silicoup adhesion primer, Silicoup silane coupling agents, Siliseal

Canonical SMILES

CCO[Si](CCCOC(=O)C(=C)C)(OCC)OCC

TEPM as a Coupling Agent

One of the primary applications of TEPM in scientific research is as a coupling agent []. TEPM can form covalent bonds with both organic polymers (through the methacrylate group) and inorganic substrates (through the triethoxysilyl group) []. This ability bridges the gap between organic and inorganic materials, improving adhesion, compatibility, and overall performance in composite materials []. For instance, TEPM can be used to modify the surface of silica nanoparticles, making them compatible with organic polymer matrices in nanocomposites.

TEPM in the Synthesis of Hybrid Materials

TEPM can be co-polymerized with various monomers to create hybrid organic-inorganic materials []. The methacrylate group allows TEPM to participate in polymerization reactions, while the triethoxysilyl group introduces inorganic functionalities into the final polymer structure []. These hybrid materials often exhibit superior properties compared to their purely organic or inorganic counterparts. For example, TEPM-based hybrid materials can demonstrate enhanced mechanical strength, thermal stability, and flame retardancy.

3-(Triethoxysilyl)propyl methacrylate is a silane coupling agent that combines the properties of methacrylate with triethoxysilane functionality. This compound has the molecular formula C₁₃H₂₆O₅Si and a molecular weight of approximately 290.43 g/mol. It is typically encountered as a clear to straw-colored liquid with a mild odor . The presence of both methacrylate and silane groups allows this compound to participate in various

TMSPMA's mechanism of action depends on the specific application. Here are two key examples:

  • Surface modification

    In applications like in situ hybridization or attaching cells to glass slides, TMSPMA acts as a linker molecule. The triethoxysilyl group covalently bonds with the hydroxyl groups on the glass surface, while the methacrylate group allows for subsequent attachment of biomolecules or polymers through polymerization reactions [].

  • Formation of hybrid materials

    During the preparation of organic-inorganic hybrid materials, TMSPMA covalently links organic polymer chains with inorganic fillers like silica nanoparticles. This creates a composite material with superior properties, such as enhanced mechanical strength, thermal stability, and improved barrier properties.

The chemical behavior of 3-(triethoxysilyl)propyl methacrylate is primarily characterized by its ability to undergo radical polymerization due to the methacrylate group. When subjected to radical initiators, it can form polymers that incorporate silane functionalities, which can enhance adhesion properties and improve compatibility between organic and inorganic materials . Additionally, the triethoxysilane moiety can hydrolyze in the presence of moisture, leading to the formation of silanol groups that can further react with various substrates, promoting cross-linking and network formation in polymer matrices .

The synthesis of 3-(triethoxysilyl)propyl methacrylate typically involves the reaction of methacrylic acid with triethoxysilane. This process can be catalyzed by acid or base catalysts to promote esterification. The reaction conditions, such as temperature and solvent choice, can significantly influence the yield and purity of the final product. Alternative methods include the use of microwave-assisted synthesis or solvent-free conditions to enhance efficiency and reduce environmental impact .

3-(Triethoxysilyl)propyl methacrylate finds applications across various fields:

  • Adhesives and Sealants: Its silane functionality enhances adhesion between inorganic substrates (like glass or metals) and organic polymers.
  • Coatings: Used in formulations for protective coatings that require durability and resistance to environmental factors.
  • Composite Materials: Acts as a coupling agent in composite materials to improve interfacial bonding between different phases.
  • Biomedical Devices: Potential use in drug delivery systems due to its ability to form biocompatible networks .

Interaction studies involving 3-(triethoxysilyl)propyl methacrylate often focus on its compatibility with various polymers and inorganic materials. Research indicates that incorporating this compound into polymer matrices can significantly improve mechanical properties and thermal stability. Moreover, studies have shown that its hydrolyzed forms can bond effectively with silica surfaces, enhancing the performance of silica-filled rubber compounds .

Several compounds share structural similarities with 3-(triethoxysilyl)propyl methacrylate, including:

  • 3-(Trimethoxysilyl)propyl methacrylate: Similar in structure but utilizes trimethoxy rather than triethoxy groups. This compound exhibits similar reactivity but may differ in hydrolysis behavior due to the presence of fewer ethoxy groups.
  • Gamma-methacryloxypropyltrimethoxysilane: Contains a methacryloxy group linked to trimethoxysilane; used extensively in adhesive applications.
  • Vinyltriethoxysilane: A vinyl functionalized silane that provides different reactivity patterns compared to the methacrylate group.

Comparison Table

CompoundFunctional GroupsUnique Properties
3-(Triethoxysilyl)propyl methacrylateMethacrylate + TriethoxysilaneExcellent adhesion properties; suitable for polymers
3-(Trimethoxysilyl)propyl methacrylateMethacrylate + TrimethoxysilaneMore reactive but less hydrophilic than triethoxy
Gamma-methacryloxypropyltrimethoxysilaneMethacryloxy + TrimethoxysilaneStrong adhesion; used in coatings
VinyltriethoxysilaneVinyl + TriethoxysilaneDifferent reactivity; used for cross-linking

3-(Triethoxysilyl)propyl methacrylate is an organosilane compound that combines methacrylate functionality with triethoxysilyl groups, making it valuable as a coupling agent in various applications [1]. The synthesis of this compound can be achieved through several chemical routes, with the most common being the esterification reaction between methacrylic acid and 3-(triethoxysilyl)propanol .

Direct Esterification Method

The direct esterification of 3-(triethoxysilyl)propan-1-ol with methacrylic acid represents a straightforward route to synthesize 3-(triethoxysilyl)propyl methacrylate . This reaction typically requires an acid catalyst and proceeds under controlled temperature conditions to form the ester bond while preserving the integrity of both the methacrylate and triethoxysilyl functional groups [10].

The reaction can be represented as:

3-(Triethoxysilyl)propan-1-ol + Methacrylic acid → 3-(Triethoxysilyl)propyl methacrylate + Water

This reaction is typically conducted in the presence of an acid catalyst such as p-toluenesulfonic acid or sulfuric acid, with the water formed during the reaction being continuously removed to drive the equilibrium toward product formation [15].

Transesterification Method

Another viable synthetic route involves the transesterification of methyl methacrylate with 3-(triethoxysilyl)propanol [7]. This approach utilizes a base catalyst, commonly titanium alkoxides such as titanium tetraisopropoxide, to facilitate the exchange of the methoxy group with the hydroxyl group of the silane-containing alcohol [7].

The reaction proceeds as follows:

Methyl methacrylate + 3-(Triethoxysilyl)propanol → 3-(Triethoxysilyl)propyl methacrylate + Methanol

The reaction is typically carried out at elevated temperatures (around 180°C) under self-exerting pressure conditions, with the methanol byproduct being continuously distilled off to shift the equilibrium toward product formation [7].

Reaction of Alkali Methacrylates with Chloroalkylsilanes

A third synthetic approach involves the reaction of alkali methacrylates (sodium or potassium salts of methacrylic acid) with chloroalkylsilanes in the presence of quaternary ammonium salts as phase transfer catalysts [15]. This method is particularly useful for large-scale synthesis and can be represented as:

Alkali methacrylate + Chloroalkylsilane → 3-(Triethoxysilyl)propyl methacrylate + Alkali chloride

The reaction typically requires temperatures between 140-180°C and reaction times of up to 6 hours [15]. The use of phase transfer catalysts such as tetramethyl ammonium chloride or benzyltrimethyl ammonium chloride facilitates the reaction between the solid alkali methacrylate and the liquid chloroalkylsilane phase [15].

Synthesis MethodCatalystTemperature RangeReaction TimeKey Advantages
Direct Esterificationp-Toluenesulfonic acid100-120°C4-8 hoursSimple procedure, readily available reagents
TransesterificationTitanium tetraisopropoxide160-180°C2-4 hoursHigher yields, fewer side reactions
Alkali Methacrylate RouteQuaternary ammonium salts140-180°C4-6 hoursSuitable for large-scale production

Industrial Production Protocols

The industrial production of 3-(Triethoxysilyl)propyl methacrylate involves scaled-up versions of the laboratory synthesis methods, with additional considerations for efficiency, cost-effectiveness, and product quality [24].

Batch Production Process

In industrial settings, 3-(Triethoxysilyl)propyl methacrylate is commonly produced using batch reactors [23]. The process typically involves the following steps:

  • Charging the reactor with the starting materials (either methacrylic acid and 3-(triethoxysilyl)propanol for direct esterification, or alkali methacrylate and chloroalkylsilane for the phase transfer catalysis route) [23].
  • Addition of the catalyst and any necessary solvents [15].
  • Heating the reaction mixture to the required temperature (typically 140-180°C depending on the synthetic route) [15].
  • Maintaining the reaction conditions for the specified duration (typically 4-8 hours) [15].
  • Cooling the reaction mixture and transferring it to purification units [23].

The batch process allows for better control of reaction parameters and is particularly suitable for producing high-purity 3-(Triethoxysilyl)propyl methacrylate in moderate volumes [24].

Continuous Production Process

For larger-scale production, continuous flow processes have been developed [24]. These processes offer several advantages over batch production, including:

  • Higher throughput and productivity [24].
  • More consistent product quality due to steady-state operation [24].
  • Reduced labor requirements and improved safety [23].

In a continuous process, the reactants are continuously fed into a series of reactors or a single tubular reactor, with the product stream being continuously withdrawn and sent to purification units [23]. The reaction conditions (temperature, pressure, residence time) are carefully controlled to ensure optimal conversion and selectivity [24].

Industrial Scale Considerations

Several factors are critical for successful industrial production of 3-(Triethoxysilyl)propyl methacrylate:

  • Raw material purity: High-purity starting materials are essential to minimize side reactions and ensure product quality [23].
  • Moisture control: Due to the sensitivity of the triethoxysilyl group to hydrolysis, strict moisture control is necessary throughout the production process [19].
  • Stabilization: Addition of polymerization inhibitors such as 2,5-di-t-butylbenzoquinone (at 0.0001 to 1 part by weight per 100 parts of the product) is crucial to prevent premature polymerization during production and storage [19].
  • Heat management: Efficient heat transfer systems are required to maintain the reaction temperature within the optimal range and to safely remove the heat generated by the exothermic reaction [23].

The global market for 3-(Triethoxysilyl)propyl methacrylate was valued at approximately USD 320 million in 2024 and is projected to reach USD 500 million by 2033, growing at a compound annual growth rate (CAGR) of 5.5% [24].

Purification Techniques and Quality Control

The purification of 3-(Triethoxysilyl)propyl methacrylate is a critical step in ensuring the quality and performance of the final product [4]. Various techniques are employed to remove impurities and achieve the desired purity level, typically >98% as measured by gas chromatography [8].

Distillation

Vacuum distillation is the primary method used for purifying 3-(Triethoxysilyl)propyl methacrylate [19]. The compound has a boiling point of approximately 112°C at 5 mmHg pressure [8]. The distillation process must be carefully controlled to prevent polymerization of the methacrylate group [19].

Key parameters for effective distillation include:

  • Operating under reduced pressure (typically 1-10 mmHg) to lower the boiling temperature and minimize thermal degradation [19].
  • Addition of polymerization inhibitors such as 2,5-di-t-butylbenzoquinone or butylated hydroxytoluene (BHT) to prevent polymerization during the heating process [19].
  • Use of efficient fractionating columns to achieve good separation from impurities with similar boiling points [20].
  • Careful control of the distillation temperature and residence time to minimize exposure to elevated temperatures [19].

Short-path distillation is particularly effective for purifying heat-sensitive compounds like 3-(Triethoxysilyl)propyl methacrylate [4]. This technique minimizes the distance between the evaporation and condensation surfaces, reducing the residence time at elevated temperatures and thereby limiting thermal degradation and polymerization [4].

Chromatographic Purification

For analytical grade 3-(Triethoxysilyl)propyl methacrylate or when dealing with impurities that cannot be effectively removed by distillation, chromatographic techniques may be employed [21]:

  • Column chromatography using silica gel or alumina as the stationary phase and appropriate solvent systems can effectively separate the product from impurities [21].
  • High-performance liquid chromatography (HPLC) using reverse-phase columns such as Newcrom R1 can be used for both analytical characterization and preparative purification [21].

Quality Control Methods

Several analytical techniques are employed to assess the purity and quality of 3-(Triethoxysilyl)propyl methacrylate [8] [11] [12]:

  • Gas Chromatography (GC): The primary method for determining purity, typically showing >98.0% purity for commercial grade material [8] [11] [12].
  • Infrared Spectroscopy (IR): Used to confirm the presence of characteristic functional groups, including the methacrylate C=C stretch (approximately 1640 cm⁻¹), C=O stretch (approximately 1720 cm⁻¹), and Si-O-C stretching vibrations (1000-1100 cm⁻¹) [30].
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ²⁹Si NMR provide detailed structural information and can detect impurities not visible by GC [28].
  • Refractive Index: Typically in the range of 1.43 for pure material [8] [11] [12].
  • Color Scale: Measured using the APHA (American Public Health Association) scale, with values ≤70 APHA indicating acceptable quality [30].
Quality ParameterSpecificationAnalytical Method
Purity>98.0%Gas Chromatography
AppearanceColorless to light yellow clear liquidVisual inspection
Refractive Index1.43Refractometry
Specific Gravity0.99Densitometry
Color≤70 APHAColorimetry
Water Content<0.1%Karl Fischer titration

Alternative Synthetic Approaches

Beyond the conventional synthesis methods, several alternative approaches have been developed for the preparation of 3-(Triethoxysilyl)propyl methacrylate, offering potential advantages in terms of efficiency, selectivity, or environmental impact [10].

Thiol-Michael Addition Approach

A novel approach involves the thiol-Michael addition reaction between 3-mercaptopropyltriethoxysilane and methacrylate compounds [10]. This method offers several advantages:

  • The reaction proceeds under mild conditions (room temperature) [10].
  • It can be performed in an air atmosphere without special equipment [10].
  • High yields and selectivity can be achieved with appropriate catalysts [10].

The reaction typically employs dimethylphenylphosphine (DMPP) as a catalyst and can achieve quantitative conversion within minutes to hours, depending on the specific methacrylate reagent used [10]. The general reaction scheme is:

3-Mercaptopropyltriethoxysilane + Methacrylate → 3-(Triethoxysilyl)propyl methacrylate derivative

This approach is particularly valuable for creating libraries of functionalized organosilanes with various pendant groups derived from different methacrylate starting materials [10].

Hydrosilylation-Based Approaches

Hydrosilylation reactions between triethoxysilane and allyl methacrylate represent another alternative synthetic route [13]. This approach utilizes transition metal catalysts, typically platinum-based (such as Karstedt's catalyst or hexachloroplatinic acid), to facilitate the addition of the Si-H bond across the allyl double bond [13].

The reaction can be represented as:

Triethoxysilane + Allyl methacrylate → 3-(Triethoxysilyl)propyl methacrylate

A key advantage of this approach is its high atom economy and the mild conditions under which it can be performed [13]. However, careful control is necessary to ensure selective addition to the allyl group while preserving the methacrylate double bond [13].

Green Chemistry Approaches

Recent research has focused on developing more environmentally friendly synthesis methods for 3-(Triethoxysilyl)propyl methacrylate [10]:

  • Solvent-free reactions: Eliminating or minimizing the use of organic solvents reduces waste generation and simplifies purification [10].
  • Catalytic approaches: Using more efficient catalysts allows for lower reaction temperatures and shorter reaction times, reducing energy consumption [10].
  • Continuous flow chemistry: Implementing continuous flow processes can improve efficiency, reduce reagent consumption, and enhance safety profiles [24].

Enzymatic Synthesis

Enzymatic catalysis represents a promising frontier in the synthesis of organosilane esters [10]. While not yet widely applied to 3-(Triethoxysilyl)propyl methacrylate specifically, lipase-catalyzed transesterification reactions have shown potential for the synthesis of structurally similar compounds under mild conditions [10].

The advantages of enzymatic approaches include:

  • High selectivity, potentially eliminating the need for extensive purification [10].
  • Mild reaction conditions (ambient temperature and pressure) [10].
  • Environmentally friendly processes with reduced waste generation [10].

However, challenges remain in terms of enzyme stability in the presence of organosilane compounds and the development of efficient biocatalytic systems for industrial-scale production [10].

Alternative ApproachKey CatalystReaction ConditionsAdvantagesChallenges
Thiol-Michael AdditionDimethylphenylphosphineRoom temperature, air atmosphereMild conditions, high selectivityLimited to certain functional groups
HydrosilylationPlatinum catalysts50-80°C, inert atmosphereHigh atom economySelectivity control, catalyst cost
Solvent-free MethodsVariousVariableReduced waste, simplified purificationHeat transfer, mixing efficiency
Enzymatic SynthesisLipases30-40°C, neutral pHHigh selectivity, mild conditionsEnzyme stability, scale-up challenges

Physical Description

Liquid

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 28 of 31 companies (only ~ 9.7% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

21142-29-0

Wikipedia

3-(Triethoxysilyl)propyl methacrylate

General Manufacturing Information

Adhesive manufacturing
Paint and coating manufacturing
Plastics product manufacturing
2-Propenoic acid, 2-methyl-, 3-(triethoxysilyl)propyl ester: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Last modified: 08-15-2023

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